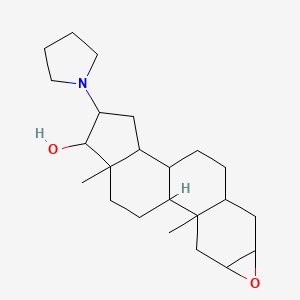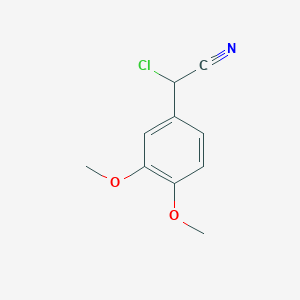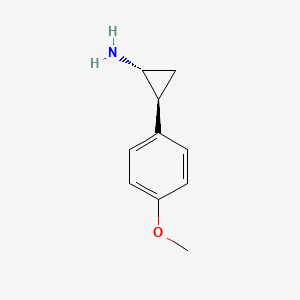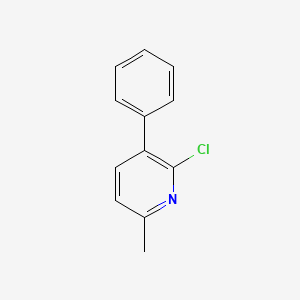
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol is a complex organic compound with a unique structure It belongs to the class of pentacyclic compounds, characterized by five interconnected rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol involves multiple steps. The process typically begins with the preparation of the core pentacyclic structure, followed by the introduction of the pyrrolidine and hydroxyl groups. Common reagents used in the synthesis include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the complex ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or other functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can lead to the formation of secondary amines or alcohols.
科学研究应用
2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2,16-Dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,16-Dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
属性
分子式 |
C23H37NO2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C23H37NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-21,25H,3-13H2,1-2H3 |
InChI 键 |
OPYVYACKKDTREB-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8771534.png)


![4-[3-(1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8771552.png)
![9,10-Bis[3-methylphenyl]anthracene](/img/structure/B8771558.png)
![3-Oxo-3-[2-(trifluoromethyl)anilino]propanoic acid](/img/structure/B8771563.png)
![3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B8771571.png)


![Ethyl 2-[4-(2-hydroxyethyl)phenoxy]acetate](/img/structure/B8771577.png)


